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Decabromodiphenyl ether - 562099-68-7

Decabromodiphenyl ether

Catalog Number: EVT-6724936
CAS Number: 562099-68-7
Molecular Formula: C12Br10O
Molecular Weight: 971.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decabromodiphenyl ether (DBDPE), also known as decabromodiphenyl oxide, is a brominated flame retardant (BFR) widely utilized in various industrial applications. [, , ] It belongs to the polybrominated diphenyl ethers (PBDEs) class of compounds. [, ] DBDPE serves as an additive flame retardant, incorporated into materials to inhibit combustion processes and enhance fire safety. [] It is primarily used in electronic and electrical equipment, textiles, and polymers due to its thermal stability and effectiveness in reducing flammability. [, , ]

Future Directions
  • Environmental Fate and Transport: Further investigations into the long-range atmospheric transport behavior of decabromodiphenyl ether, including factors influencing its atmospheric residence time and deposition patterns. []
  • Bioaccumulation and Toxicity: Enhanced understanding of the bioaccumulation potential of decabromodiphenyl ether in different ecosystems, particularly in aquatic environments. [, ] Additionally, exploring the potential long-term health effects of exposure to decabromodiphenyl ether and its degradation products on human and animal health. [, ]
  • Development of Sustainable Alternatives: Research and development of environmentally friendly and less persistent flame retardant alternatives to decabromodiphenyl ether, focusing on reducing potential risks to human and environmental health. []
  • Remediation Technologies: Exploring effective and efficient remediation technologies for removing decabromodiphenyl ether from contaminated environments, such as contaminated sediments and soils. [, , ]
Overview

Decabromodiphenyl oxide is a brominated flame retardant compound known for its effectiveness in preventing ignition and slowing the spread of fire in various materials. It is a white powder that has been used extensively in textiles, plastics, and electronics since its commercial production began in the United States in 1976. The compound is classified under the category of polybrominated diphenyl ethers, which are characterized by multiple bromine atoms attached to a diphenyl ether backbone.

Source and Classification

Decabromodiphenyl oxide can be produced through the bromination of diphenyl oxide using a Friedel-Crafts catalyst. Its commercial production involves batch processes typically conducted in closed vessels to ensure safety and efficiency. The compound is classified as a flame retardant and is part of a broader category of halogenated compounds used for this purpose. Its structural formula is represented as C₁₂Br₁₀O, indicating the presence of ten bromine atoms and one oxygen atom within its molecular structure.

Synthesis Analysis

Methods

The synthesis of decabromodiphenyl oxide primarily involves the bromination of diphenyl oxide. This process can be performed using various methods, including:

  1. Friedel-Crafts Bromination: In this method, diphenyl oxide is treated with bromine in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The reaction typically occurs at controlled temperatures to prevent excessive decomposition or formation of unwanted byproducts.
  2. Use of Solvents: Dibromomethane has been identified as an effective solvent for this reaction, allowing for improved thermal stability and product yield. The reaction temperature is maintained below 80°C to minimize thermal degradation of the product .
  3. Batch Processing: The production process often involves batch processing techniques where specific quantities of reactants are combined in closed systems to enhance safety and control over the reaction conditions .

Technical Details

The synthesis can be optimized by controlling variables such as temperature, catalyst concentration, and the ratio of reactants. For instance, maintaining lower temperatures during initial reactions can lead to higher purity products with fewer impurities such as nonabromodiphenyl oxide or octabromodiphenyl oxide .

Molecular Structure Analysis

Structure

The molecular structure of decabromodiphenyl oxide consists of two phenyl rings connected by an oxygen atom, with ten bromine atoms substituted on the aromatic rings. This extensive bromination enhances its flame-retardant properties.

Data

  • Molecular Formula: C₁₂Br₁₀O
  • Melting Point: 290–305°C
  • Boiling Point: Decomposes at approximately 425°C
  • Specific Gravity: 3.0 at 20°C
  • Solubility: Very slightly soluble in water (20–30 ppb at 25°C), slightly soluble in organic solvents like acetone and methanol .
Chemical Reactions Analysis

Reactions

Decabromodiphenyl oxide is stable under normal conditions but can undergo thermal or light-catalyzed decomposition when exposed to extreme conditions. Such degradation may produce hazardous compounds including:

  • Carbon monoxide
  • Carbonyl bromide
  • Hydrogen bromide
  • Lower brominated diphenyl oxides and polybrominated dibenzodioxins .

Technical Details

Decomposition reactions are particularly concerning during processing or disposal, necessitating careful management to prevent environmental contamination.

Mechanism of Action

Process

As a flame retardant, decabromodiphenyl oxide functions primarily through two mechanisms:

  1. Endothermic Decomposition: Upon exposure to heat, it decomposes endothermically, absorbing heat from the surrounding materials and thereby lowering their temperature.
  2. Formation of a Protective Layer: It can form a char layer that acts as a barrier between the flame and the substrate material, inhibiting further combustion .

Data

Research indicates that decabromodiphenyl oxide effectively reduces flammability in various applications, making it a valuable component in fire safety materials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Odor: Odorless
  • Density: High density due to extensive bromination
  • Thermal Stability: Stable under normal conditions but sensitive to thermal degradation at high temperatures .

Chemical Properties

  • Reactivity: Generally stable but can release toxic gases upon decomposition.
  • Partition Coefficient (log P): Approximately 5.24, indicating low water solubility and high affinity for organic solvents .
Applications

Decabromodiphenyl oxide is widely utilized across various industries due to its effective flame-retardant properties:

  1. Textiles: Incorporated into fabrics to enhance fire resistance.
  2. Electronics: Used in circuit boards and other electronic components.
  3. Plastics: Added to plastic formulations to improve safety standards.
  4. Construction Materials: Employed in insulation materials and other building products to reduce fire hazards .
Synthesis and Industrial Applications

Catalytic Bromination Methodologies for DBDPO Production

Decabromodiphenyl oxide (DBDPO, CAS 1163-19-5) is industrially synthesized through exhaustive electrophilic aromatic substitution of diphenyl ether. The reaction employs liquid bromine in stoichiometric excess (typically >10:1 Br₂ to diphenyl ether ratio) under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the predominant Lewis acid catalyst at concentrations of 2-5 wt% relative to diphenyl ether, facilitating complete decabromination [1] [8].

The reaction mechanism proceeds through sequential bromination steps, with the final stages requiring elevated temperatures (50-70°C) to overcome steric hindrance from accumulated bromine atoms. Critical process parameters include:

  • Temperature control: Maintaining 60±5°C prevents undesirable side reactions
  • Bromine purification: Removal of residual chlorine prevents chlorinated impurities
  • Reaction monitoring: Gas chromatography tracks intermediate bromination stages (tetra- to nonabrominated species) [1]

The crude product requires extensive purification to achieve >97% assay. Industrial purification involves:

  • Hydrolytic catalyst destruction (aqueous NaOH)
  • Solvent washing (alkali followed by deionized water)
  • Crystallization from brominated solvents
  • Vacuum drying at 150°C [8]

Table 1: Characterization Parameters for Commercial DBDPO

PropertySpecificationAnalytical Method
AppearanceWhite to off-white powderVisual inspection
Melting point290-305°CDifferential scanning calorimetry
Bromine content81-83%X-ray fluorescence
Purity>97%HPLC-UV
Typical impuritiesNonabromodiphenyl oxide (<3%)GC-MS

Industrial-Scale Optimization of Friedel-Crafts Bromination Processes

Continuous process innovations have enhanced DBDPO manufacturing efficiency while addressing thermal stability limitations. Traditional batch reactors face challenges in heat dissipation during the exothermic bromination (ΔH = -285 kJ/mol), leading to localized overheating and reduced selectivity. Modern plants employ:

  • Continuous stirred-tank reactors (CSTRs) with multi-stage temperature zones enabling precise thermal management [8]
  • Vapor-phase bromine recovery systems that reduce bromine consumption by >15% through condensation and recycling
  • In-line crystallization replacing batch recrystallization, lowering energy consumption by 30% [1]

Microencapsulation technology represents a significant advancement for enhancing DBDPO's thermal stability in polymer processing. Through in situ polymerization, DBDPO particles are encapsulated with melamine-formaldehyde resin shells (2-5 μm thickness). This technique:

  • Increases decomposition onset temperature from 320°C to 380°C
  • Prevents premature decomposition during high-temperature polymer processing (e.g., engineering plastics extrusion)
  • Reduces plate-out effects in extrusion equipment [4]

Encapsulated DBDPO exhibits 50% lower volatilization at 300°C compared to conventional powder, significantly expanding its application window in thermally processed polymers like polyamides and polycarbonates.

Role of DBDPO in Polymer Matrix Stabilization for Flame Retardancy

DBDPO functions as an additive flame retardant primarily through gas-phase radical quenching mechanisms. When incorporated at 10-15% loading in thermoplastic polymers, it releases hydrogen bromide (HBr) upon thermal decomposition (425°C). HBr scavenges highly reactive H· and OH· radicals that propagate combustion, effectively disrupting flame chemistry [2] [10].

The compound demonstrates particular efficacy in styrenic polymers due to:

  • Compatibility: Homogeneous dispersion within polystyrene matrices
  • Thermal stability: Withstands processing temperatures of 200-280°C
  • Minimal property alteration: <10% reduction in impact strength at effective FR concentrations

Table 2: DBDPO Formulations in Major Polymer Systems

Polymer MatrixTypical Loading (%)Key ApplicationsFlammability Performance (UL94)
High-impact polystyrene (HIPS)12-15Television cabinets, electronics housingsV-0 (1.6mm thickness)
Polypropylene (PP)18-22Automotive connectors, battery casesV-1 (3.0mm thickness)
Ethylene-vinyl acetate (EVA)20-25Wire & cable insulationV-0 (0.8mm thickness)
Polybutylene terephthalate (PBT)15-18Electrical components, switchesV-0 (1.5mm thickness)

In high-impact polystyrene (HIPS) formulations, DBDPO reduces peak heat release rate (pHRR) by 65-70% at 15% loading, as measured by cone calorimetry at 50 kW/m² irradiance [2]. This exceptional performance has established DBDPO as the benchmark flame retardant for electronics enclosures, particularly television backplates where its cost-performance ratio remains unmatched [10].

Synergistic Formulations with Antimony Trioxide in Textile Coatings

DBDPO exhibits profound flame retardant synergy with antimony trioxide (Sb₂O₃), enabling reduced total additive loading while enhancing performance. The established mass ratio of 3:1 (DBDPO:Sb₂O₃) optimizes the halogen-antimony interaction through a stepwise mechanism:

  • DBDPO decomposition liberates HBr
  • HBr reacts with Sb₂O₃ forming antimony oxybromides (SbOBr)
  • SbOBr decomposes to SbBr₃ vapor at flame temperatures
  • SbBr₃ quenches combustion radicals via:SbBr₃ → SbBr₂· + Br·Br· + RH → HBr + R· (chain termination) [2]

In textile applications, this synergistic system is applied via:

  • Back-coating: 150-300 g/m² acrylic or polyurethane binder containing 25-35% DBDPO/Sb₂O₃
  • Padding: Fabric immersion in aqueous dispersions followed by drying
  • Foam finishing: Low-add-on (≈80 g/m²) application for drape preservation

Automotive textiles treated with DBDPO/Sb₂O₃ (22%/7%) achieve self-extinguishing times <2 seconds according to FMVSS 302 standards, while maintaining >85% tensile strength retention after accelerated aging. The system demonstrates particular effectiveness in polyester-cotton blends used in public transportation upholstery, where it reduces peak heat release rate by 60% compared to untreated fabrics [2].

Global Production Trends and Market Penetration in High-Impact Polystyrene

The global DBDPO market demonstrates robust growth (4.0% CAGR) driven primarily by electronics and construction sectors, with current valuation at $1.5 billion (2024) projected to reach $2.0 billion by 2030 [3]. Regional consumption patterns reveal significant geographic divergence:

Table 3: Global Consumption Patterns of DBDPO (2024 Estimates)

RegionConsumption (kTonnes)Primary Application SectorMarket Trends
Asia-Pacific38.5 (62%)Electronics/HIPS7.2% annual growth driven by TV/ appliance production
North America15.8 (25%)Construction/TextilesStagnant growth due to regulatory pressures
Europe5.4 (9%)AutomotiveDeclining use (-3% annual) with substitution initiatives
Rest of World2.5 (4%)Wire & cableEmerging growth in industrial applications

High-impact polystyrene (HIPS) remains the dominant application sector, absorbing approximately 85% of global DBDPO production, predominantly for electronics enclosures [10]. This concentration reflects DBDPO's irreplaceable position in balancing flame retardancy requirements (UL94 V-0) with HIPS' mechanical performance and processability.

The Asia-Pacific region, led by China, dominates both production (72% of global capacity) and consumption, hosting manufacturing facilities exceeding 100 kTonnes annual capacity. Major producers include Shandong Haiwang Chemical (25 kT/yr) and Shandong Taixing New Materials (18 kT/yr) [3] [7]. Regional market dynamics are shaped by:

  • Electronics manufacturing shift: 82% of global TV production now in Asia-Pacific
  • Infrastructure investment: Construction boom driving flame-retarded insulation demand
  • Regulatory divergence: Less restrictive chemical policies than EU/NAFTA regions

Despite environmental concerns affecting European and North American markets, DBDPO maintains critical position in applications where alternatives fail to meet thermal stability requirements (>300°C processing) or cost constraints. Innovations in microencapsulation and polymer compatibilization continue to extend its technical viability in premium engineering plastic applications [4] [10].

Table 4: DBDPO Applications in High-Impact Polystyrene Electronics Components

Properties

CAS Number

562099-68-7

Product Name

Decabromodiphenyl oxide

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C12Br10O

Molecular Weight

971.1 g/mol

InChI

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

WHHGLZMJPXIBIX-WCGVKTIYSA-N

SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/
Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene
Solubility in water: none

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)Br)O[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Br)Br)Br)Br)Br

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